molecular formula C23H22N4O3 B15007332 6-Amino-3-(4-methoxyphenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-(4-methoxyphenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15007332
M. Wt: 402.4 g/mol
InChI Key: KRKGIRZODFTVPG-UHFFFAOYSA-N
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Description

6-Amino-3-(4-methoxyphenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(4-methoxyphenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Cyclization: The intermediate product undergoes cyclization with an appropriate aldehyde and malononitrile to form the pyrano[2,3-c]pyrazole core.

    Substitution reactions: Introduction of the methoxy and propoxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Biological Assays: Utilized in various biological assays to study its effects on different biological systems.

Medicine

    Drug Development:

    Pharmacology: Studied for its pharmacological properties and potential medicinal uses.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of other complex organic compounds.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-methoxyphenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to specific receptors to exert its effects.

    Pathways: Modulation of biochemical pathways involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: Compounds with similar pyrazole cores.

    Pyrano[2,3-c]pyrazole derivatives: Compounds with similar pyrano[2,3-c]pyrazole structures.

Uniqueness

6-Amino-3-(4-methoxyphenyl)-4-(2-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific substitution pattern and the presence of both methoxy and propoxy groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

6-amino-3-(4-methoxyphenyl)-4-(2-propoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C23H22N4O3/c1-3-12-29-18-7-5-4-6-16(18)19-17(13-24)22(25)30-23-20(19)21(26-27-23)14-8-10-15(28-2)11-9-14/h4-11,19H,3,12,25H2,1-2H3,(H,26,27)

InChI Key

KRKGIRZODFTVPG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C2C(=C(OC3=NNC(=C23)C4=CC=C(C=C4)OC)N)C#N

Origin of Product

United States

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